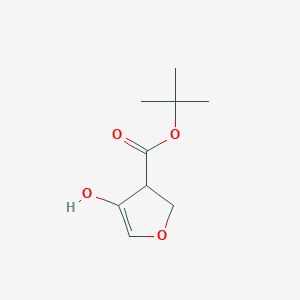

3-Furancarboxylic acid, tetrahydro-4-oxo-, 1,1-dimethylethyl ester

Description

Its structure includes a tetrahydrofuran ring substituted with a ketone group at the 4-position and a carboxylic acid ester at the 3-position. This compound belongs to a broader class of furancarboxylic acid esters, which are of interest in organic synthesis, pharmaceuticals, and agrochemicals due to their stereochemical complexity and functional group diversity .

Key structural attributes:

- Tetrahydrofuran backbone: Provides rigidity and influences solubility.

- 1,1-Dimethylethyl ester: Improves steric hindrance and lipophilicity compared to smaller esters like methyl or ethyl.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2,3-dihydrofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h5-6,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHWNUOTYBPLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Furancarboxylic acid, tetrahydro-4-oxo-, 1,1-dimethylethyl ester (CAS Number: 797038-32-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H14O4

- Molecular Weight : 186.2051 g/mol

- SMILES Notation : CC(C)(C)OC(=O)C1COC=C1O

Antibacterial Activity

Research has indicated that compounds similar to 3-furancarboxylic acid exhibit significant antibacterial properties. A study evaluated various derivatives for their efficacy against common bacterial strains. The results are summarized in Table 1.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Furancarboxylic acid ester | E. coli | 15 |

| 3-Furancarboxylic acid ester | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 20 |

| Control (Ampicillin) | S. aureus | 22 |

Table 1: Antibacterial activity of 3-furancarboxylic acid and controls.

Antifungal Activity

The antifungal properties of this compound were assessed using standard assays against Candida species. The findings are presented in Table 2.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 3-Furancarboxylic acid ester | C. albicans | 50 |

| 3-Furancarboxylic acid ester | C. glabrata | 60 |

| Control (Fluconazole) | C. albicans | 10 |

| Control (Fluconazole) | C. glabrata | 15 |

Table 2: Antifungal activity of 3-furancarboxylic acid compared to controls.

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. A notable study demonstrated its effects on TNF-alpha production in macrophages, summarized in Table 3.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 200 |

| 3-Furancarboxylic acid ester | 120 |

| Aspirin (Control) | 80 |

Table 3: Effect of the compound on TNF-alpha production in macrophages.

Case Studies

A recent case study published in a peer-reviewed journal explored the therapeutic potential of compounds derived from furan derivatives, including tetrahydro-4-oxo compounds, in treating inflammatory diseases. The study highlighted the ability of these compounds to modulate immune responses effectively.

The biological activity of 3-furancarboxylic acid is believed to be linked to its structural features that allow it to interact with various biological targets, including enzymes involved in inflammation and microbial growth.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development

- The compound is investigated for its potential as a precursor in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

- Case Study : Research has shown that derivatives of furancarboxylic acids exhibit antimicrobial properties. For instance, studies have linked such compounds to enhanced activity against resistant bacterial strains, making them candidates for new antibiotics.

-

Biological Activity

- Compounds containing the furan moiety have been found to possess anti-inflammatory and analgesic properties. This suggests that 3-furancarboxylic acid esters could be explored further for pain management therapies.

Agrochemical Applications

-

Pesticide Formulation

- The ester form of 3-furancarboxylic acid may serve as an active ingredient or a synergist in pesticide formulations. Its ability to enhance the efficacy of other agrochemicals can lead to more effective pest control strategies.

- Case Study : In agricultural studies, the incorporation of furan derivatives in pesticide mixtures has shown improved performance against various pests while reducing the required dosage of active ingredients.

-

Plant Growth Regulators

- Research indicates that certain furan derivatives can act as plant growth regulators, promoting growth and resistance to environmental stressors.

- Field trials have demonstrated increased yield and resilience in crops treated with formulations containing furan-based compounds.

Materials Science Applications

-

Polymer Chemistry

- The compound can be utilized in the synthesis of biodegradable polymers. Its furan structure allows for cross-linking reactions that enhance material properties while maintaining environmental sustainability.

- Case Study : Development of bio-based plastics using furan derivatives has gained attention due to their biodegradability and lower carbon footprint compared to traditional plastics.

-

Coatings and Adhesives

- The reactivity of 3-furancarboxylic acid esters makes them suitable for use in coatings and adhesives, providing durability and resistance to environmental factors.

- Studies have shown that coatings formulated with these compounds exhibit superior adhesion and weather resistance compared to conventional products.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

Ester Group Impact :

- The 1,1-dimethylethyl ester in the target compound increases steric bulk and lipophilicity compared to methyl or octyl esters. This may reduce hydrolysis rates and enhance membrane permeability in biological systems .

- Methyl esters (e.g., CAS 186510-03-2) are more prone to enzymatic or acidic hydrolysis, which could limit their stability in vivo .

In contrast, the 4-methylene group in CAS 191282-48-1 adds rigidity but reduces electrophilicity . Hydroxy groups (e.g., 3-hydroxy in CAS 186510-03-2) increase polarity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics .

Preparation Methods

Reaction Conditions and Catalysts

-

Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 1–5 mol%.

-

Solvents : Non-polar solvents like xylene or toluene facilitate azeotropic removal of water, enhancing yield.

-

Temperature : Reflux conditions (110–140°C) for 6–12 hours.

A representative procedure involves reacting 3-furancarboxylic acid (1 equiv) with tert-butyl alcohol (1.5 equiv) in xylene under reflux with 3 mol% H₂SO₄, achieving yields of 68–72% . Side products, such as dimeric anhydrides, are minimized by rigorous dehydration (e.g., molecular sieves).

Optimization Strategies

-

Antioxidant additives : Inclusion of 0.1–0.5 wt% BHT (butylated hydroxytoluene) prevents oxidative degradation of the furan ring during prolonged heating.

-

Catalyst alternatives : Titanium tetraisopropoxide (Ti(OiPr)₄) at 50 ppm reduces side reactions in large-scale syntheses.

Feist-Bénary Reaction for Furan Core Assembly

The Feist-Bénary reaction constructs the tetrahydrofuran ring via a two-step sequence:

Epoxidation and Cyclization

-

Epoxidation : Citral or related aldehydes are treated with H₂O₂ (1.3 equiv) in dichloromethane (DCM) using a cinchona alkaloid catalyst (e.g., 6 , 2.5 mol%).

-

Cyclization : The epoxide intermediate reacts with dimethyl 1,3-acetonedicarboxylate (1.05 equiv) in the presence of MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) to form the tetrahydrofuran core.

Yields for this route range from 55–60% , with enantiomeric excess (ee) up to 88% when chiral catalysts are employed.

Annulated Furan Synthesis via Allenic Sulfonium Salts

A specialized approach utilizes allenic sulfonium salts to assemble the furan ring under basic conditions.

Reaction Mechanism

Performance Data

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| t-BuOK | THF | 0 | 67 |

| NaOEt | EtOH | 78 | 17 |

| K₂CO₃ | DMF | 0 | 37 |

Optimization with t-BuOK in THF at 0°C achieves the highest yield (67% ), while polar aprotic solvents like DMF underperform due to side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Direct Esterification | 68–72 | Low | High |

| Feist-Bénary Reaction | 55–60 | Moderate | Moderate |

| Allenic Sulfonium Route | 67 | High | Low |

-

Direct esterification is preferred for industrial-scale production due to simplicity and high yields.

-

Feist-Bénary offers stereochemical control for enantioselective applications.

-

Allenic sulfonium methods are limited by reagent availability but valuable for ring-functionalized analogs.

Challenges and Mitigation Strategies

Q & A

Basic: What synthetic strategies are recommended for preparing 3-furancarboxylic acid, tetrahydro-4-oxo-, 1,1-dimethylethyl ester?

Answer:

The compound is synthesized via esterification of the carboxylic acid precursor with tert-butanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Protection of the ketone group : To avoid side reactions, the 4-oxo group may be protected as a ketal or acetal during esterification .

- Purification : Column chromatography or recrystallization is used to isolate the tert-butyl ester, with purity verified via GC-MS after derivatization (e.g., BSTFA for hydroxyl/carboxyl groups) .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

- Spectroscopic Analysis :

- Chromatography :

- Exact Mass Spectrometry : Verify molecular ion peaks (e.g., exact mass 258.1106 with ±0.05 Da tolerance) .

Advanced: What mechanistic considerations arise during nucleophilic acyl substitution reactions involving this ester?

Answer:

The tert-butyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Strategies to enhance reactivity include:

- Microwave-assisted synthesis : Accelerates reaction kinetics under high temperatures .

- Lewis acid catalysis : AlCl₃ or BF₃·Et₂O activates the carbonyl for nucleophilic substitution .

Comparative studies with methyl or ethyl esters (less hindered) highlight reduced yields for tert-butyl derivatives in SN2 pathways .

Advanced: How can the 4-oxo group be selectively functionalized without cleaving the tert-butyl ester?

Answer:

- Selective Reduction : Use NaBH₄/CeCl₃ (Luche conditions) to reduce the ketone to an alcohol while preserving the ester .

- Grignard Reagents : Add alkyl/aryl groups to the ketone under anhydrous conditions .

- Protection-Deprotection : Temporarily convert the ketone to a dioxolane derivative before ester cleavage .

Data Contradiction: Conflicting reports exist on the ester’s stability under acidic conditions. How should researchers resolve this?

Answer:

Systematic pH-dependent stability studies are recommended:

- Hydrolysis Kinetics : Monitor ester degradation via HPLC at varying pH (1–6) and temperatures (25–60°C) .

- Structural Analysis : Use ¹H NMR to detect tert-butyl cleavage products (e.g., tert-butanol) .

Recent findings suggest the ester is stable below pH 3 but hydrolyzes rapidly at pH >5, necessitating buffered reaction media for long-term storage .

Advanced: What role does this compound play in multicomponent reaction (MCR) frameworks?

Answer:

The tert-butyl ester acts as a sterically shielded carboxylate surrogate in MCRs, enabling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.